An In-depth Technical Guide to 3-Amino-5-bromobenzamide: A Versatile Scaffold in Medicinal Chemistry
An In-depth Technical Guide to 3-Amino-5-bromobenzamide: A Versatile Scaffold in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-5-bromobenzamide is a substituted aromatic compound that has garnered interest in the field of medicinal chemistry. Its structure, featuring a benzamide core with amino and bromo substituents, presents a versatile scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications. The strategic placement of the amino and bromo groups allows for further chemical modifications, making it a valuable building block in the design and discovery of novel drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-Amino-5-bromobenzamide, with a particular focus on its relevance in drug development.
Chemical Structure and Properties
The foundational identity of 3-Amino-5-bromobenzamide is established by its unique molecular structure and associated chemical properties.
Chemical Structure:
The structure of 3-Amino-5-bromobenzamide consists of a central benzene ring substituted with a carboxamide (-CONH₂) group at position 1, an amino (-NH₂) group at position 3, and a bromine (-Br) atom at position 5.
Physicochemical Properties:
| Identifier | Value | Source |
| IUPAC Name | 3-Amino-5-bromobenzamide | N/A |
| CAS Number | 1261609-26-0 | [1][2] |
| Molecular Formula | C₇H₇BrN₂O | [1][2] |
| Molecular Weight | 215.05 g/mol | [2] |
| Appearance | Expected to be an off-white to pale yellow solid | N/A |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF; poorly soluble in water | N/A |
Synthesis of 3-Amino-5-bromobenzamide
A primary and logical synthetic route to 3-Amino-5-bromobenzamide involves the reduction of its nitro precursor, 3-bromo-5-nitrobenzamide. This transformation is a common and well-understood reaction in organic synthesis.
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-step process starting from 3-bromo-5-nitrobenzoic acid. The first step is the formation of the amide, followed by the reduction of the nitro group to an amine.
Caption: General synthetic workflow for 3-Amino-5-bromobenzamide.
Experimental Protocol: Nitro Group Reduction
This protocol describes a standard laboratory procedure for the chemoselective reduction of the aromatic nitro group in 3-bromo-5-nitrobenzamide to yield 3-Amino-5-bromobenzamide. The primary challenge is to achieve high selectivity for the nitro group reduction without affecting the bromo and amide functionalities. Catalytic hydrogenation is a reliable and widely used method for this transformation.
Materials:
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3-Bromo-5-nitrobenzamide
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Ethanol or Ethyl Acetate (solvent)
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Palladium on carbon (10% Pd/C) catalyst
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Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)
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Filtration apparatus (e.g., Celite® pad)
Procedure:
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Dissolution: In a suitable reaction vessel, dissolve 3-bromo-5-nitrobenzamide (1.0 equivalent) in a sufficient volume of a suitable solvent, such as ethanol or ethyl acetate.
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Catalyst Addition: To the solution, carefully add a catalytic amount of 10% palladium on carbon (typically 5-10 mol%).
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Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction vessel or place it under a hydrogen atmosphere in a hydrogenation apparatus.
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Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
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Work-up: Upon completion of the reaction, carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
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Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-5-bromobenzamide.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure 3-Amino-5-bromobenzamide.
Causality Behind Experimental Choices:
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Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the hydrogenation of aromatic nitro groups in the presence of other reducible functional groups like amides and aryl halides under mild conditions.
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Solvent: Ethanol and ethyl acetate are commonly used solvents for catalytic hydrogenation as they are relatively inert and can dissolve a wide range of organic compounds.
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Hydrogen Source: A hydrogen balloon provides a simple and effective way to introduce hydrogen gas into the reaction on a laboratory scale. For larger-scale reactions, a dedicated hydrogenation apparatus is preferred for safety and efficiency.
Analytical Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amino and amide groups. The aromatic region would likely display three signals, each integrating to one proton, with splitting patterns characteristic of a 1,3,5-trisubstituted benzene ring. The chemical shifts of the amino and amide protons would appear as broad singlets.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would exhibit signals for the six aromatic carbons and the carbonyl carbon of the amide group. The chemical shifts would be influenced by the electron-donating and electron-withdrawing nature of the substituents.
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IR (Infrared) Spectroscopy: The IR spectrum would be characterized by the presence of N-H stretching vibrations for the primary amine and the amide group, typically in the range of 3400-3200 cm⁻¹. A strong absorption corresponding to the C=O stretching of the amide would be observed around 1650 cm⁻¹.
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MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (215.05 g/mol ), with a characteristic isotopic pattern due to the presence of the bromine atom.
Applications in Drug Discovery and Medicinal Chemistry
The 3-aminobenzamide scaffold is a well-established pharmacophore in medicinal chemistry, most notably for its role in the inhibition of Poly(ADP-ribose) polymerase (PARP) enzymes.
Role as a PARP Inhibitor Scaffold
PARP enzymes are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and ultimately cell death, a concept known as synthetic lethality. 3-Aminobenzamide and its derivatives act as competitive inhibitors of PARP by mimicking the nicotinamide moiety of its substrate, NAD⁺.[3][4]
The 3-Amino-5-bromobenzamide structure provides a key starting point for the development of more potent and selective PARP inhibitors. The amino group can be further functionalized to introduce moieties that can interact with specific residues in the active site of the PARP enzyme, while the bromine atom can serve as a handle for further synthetic modifications or contribute to binding affinity.
Caption: The role of 3-Amino-5-bromobenzamide as a scaffold for PARP inhibitors in the DNA damage response pathway.
Conclusion
3-Amino-5-bromobenzamide represents a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its straightforward synthesis from readily available starting materials and the strategic positioning of its functional groups make it an attractive scaffold for the generation of compound libraries for biological screening. While specific experimental data for this compound is not extensively documented, its structural similarity to known bioactive molecules, particularly PARP inhibitors, highlights its significant potential in the development of novel therapeutics. Further investigation into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic promise of the 3-Amino-5-bromobenzamide scaffold.
References
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Angene. 3-Amino-5-bromobenzamide | 1261609-26-0. Available at: [Link].
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Pharmaffiliates. 3-Amino-5-bromobenzamide | CAS No : 1261609-26-0. Available at: [Link].
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PubMed Central (PMC). PARP inhibitors: clinical development, emerging differences, and the current therapeutic issues. Available at: [Link].
- Google Patents. Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray.
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PubMed. 3-Aminobenzamide--a PARP inhibitor enhances the sensitivity of peripheral blood micronucleus and comet assays in mice. Available at: [Link].
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PubChem. 3-Aminobenzamide. Available at: [Link].
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PubMed Central (PMC). Low doses of 3-aminobenzamide, a poly(ADP-ribose) polymerase inhibitor, stimulate angiogenesis by regulating expression of urokinase type plasminogen activator and matrix metalloprotease 2. Available at: [Link].




